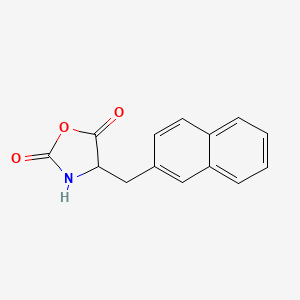

(R)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the naphthylmethyl group and the oxazolidine ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (S)-4-(2-Naphthylmethyl)oxazolidin-2,5-dion beinhaltet typischerweise die Reaktion eines Naphthylmethylamin-Derivats mit einem geeigneten Oxazolidin-2,5-dion-Vorläufer. Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel wie Dichlormethan oder Toluol und Katalysatoren wie Triethylamin oder Pyridin, um die Reaktion zu beschleunigen.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von (S)-4-(2-Naphthylmethyl)oxazolidin-2,5-dion großtechnische Batchreaktionen unter kontrollierten Temperatur- und Druckbedingungen umfassen. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-4-(2-Naphthylmethyl)oxazolidin-2,5-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen können mit halogenierten Derivaten in Gegenwart einer Base auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Naphthylmethylketonen führen, während Reduktion zu Naphthylmethylalkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

(S)-4-(2-Naphthylmethyl)oxazolidin-2,5-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als chiraler Baustein bei der Synthese komplexer organischer Moleküle.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde bei der Untersuchung von Enzymmmechanismen.

Medizin: Untersucht auf seine pharmakologischen Eigenschaften, einschließlich potenzieller entzündungshemmender und krebshemmender Wirkungen.

Industrie: Verwendung bei der Entwicklung von fortschrittlichen Materialien und Polymeren.

5. Wirkmechanismus

Der Wirkmechanismus von (S)-4-(2-Naphthylmethyl)oxazolidin-2,5-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of (S)-4-(2-Naphthylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- ®-4-(2-Naphthylmethyl)oxazolidin-2,5-dion

- 4-(2-Naphthylmethyl)oxazolidin-2,5-dion (racemisches Gemisch)

- 4-(2-Phenylmethyl)oxazolidin-2,5-dion

Einzigartigkeit

(S)-4-(2-Naphthylmethyl)oxazolidin-2,5-dion ist aufgrund seiner spezifischen chiralen Konfiguration und des Vorhandenseins der Naphthylmethylgruppe einzigartig. Diese Konfiguration kann zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu seinen racemischen oder anderen chiralen Gegenstücken führen.

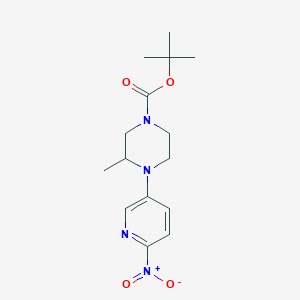

Eigenschaften

Molekularformel |

C14H11NO3 |

|---|---|

Molekulargewicht |

241.24 g/mol |

IUPAC-Name |

4-(naphthalen-2-ylmethyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C14H11NO3/c16-13-12(15-14(17)18-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2,(H,15,17) |

InChI-Schlüssel |

VNCCQSJPZUPNPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3C(=O)OC(=O)N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)

![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)